![molecular formula C16H13NO4 B6325863 (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 396725-25-0](/img/structure/B6325863.png)
(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Optical Applications
Nonlinear Optical Properties : This compound, as part of a group of chalcone derivatives, has been studied for its third-order nonlinear optical properties. These properties are significant in applications like optical limiting, which is useful in protecting against intense light sources. The studies reveal strong nonlinear absorption behavior and potential for use in visible region optical limiting applications (Maidur & Patil, 2018).
Optical Limiting for Laser Protection : A related study on chalcone derivatives doped in Poly(methyl methacrylate) thin films showcases their application in optical limiting, particularly for visible laser protection. This is attributed to their strong nonlinear absorption and two-photon absorption mechanisms (Mathew, Salian, Joe, & Narayana, 2019).
Material Science
Corrosion Inhibition : This compound has been explored as a corrosion inhibitor for mild steel in acidic environments. Among various chalcone derivatives, certain compounds demonstrated high efficiency against corrosion, acting predominantly in a cathodic nature (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Crystal Structure Analysis : The crystal structures of various derivatives have been analyzed, which is crucial for understanding material properties and potential applications in areas like pharmaceuticals and electronics (Yathirajan, Mayekar, Narayana, Sarojini, & Bolte, 2007).
Biomedical Applications
Antimicrobial Activity : Certain derivatives of this compound have been tested for antimicrobial activity. The study included synthesis and characterization using techniques like X-ray diffraction, and results indicated moderate antimicrobial activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Anti-Cancer Potential : Derivatives of this compound have been explored for their anti-cancer activities, particularly against breast cancer. Some compounds showed significant anti-cancer activity through mechanisms like DNA fragmentation and cell cycle arrest (Singh et al., 2016).
Antioxidant Activity : A study on 2'-aminochalcone derivatives, related to this compound, evaluated their antioxidant activity. This has implications in combating oxidative stress-related diseases (Sulpizio, Roller, Giester, & Rompel, 2016).
Photophysical Properties
Effect of Solvent Polarity : Research has been conducted to understand the effect of solvent polarity on the photophysical properties of certain chalcone derivatives. This is crucial for applications in areas like dye-sensitized solar cells and organic light-emitting diodes (Kumari, Varghese, George, & Sudhakar, 2017).
Optical Nonlinearity for Optical Limiting : New chalcones have been synthesized and analyzed for their optical nonlinearity, which is important for potential applications in optical limiting and photonic devices. This involves studying their interactions with light and the resulting effects (Shetty et al., 2017).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(11-12)17(19)20/h2-11H,1H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTHYLRGJXZFQJ-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418819 | |
Record name | F1186-0036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68063-55-8 | |
Record name | NSC242265 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F1186-0036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.